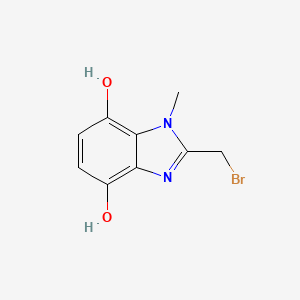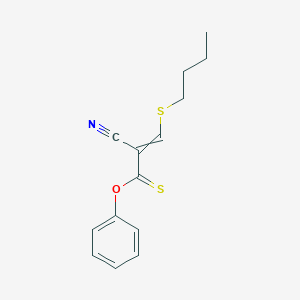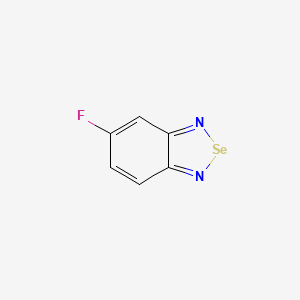
2,1,3-Benzoselenadiazole, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobenzo[c][1,2,5]selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a fluorine atom and a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms. The unique structure of 5-Fluorobenzo[c][1,2,5]selenadiazole makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[c][1,2,5]selenadiazole typically involves the reaction of a fluorinated benzene derivative with selenium and nitrogen-containing reagents. One common method is the palladium-catalyzed Stille polymerization, where a bisstannyled donor fragment is copolymerized with a dibromo-monomer containing the selenadiazole unit . This method allows for the precise control of the polymer regiochemistry and solubility.
Industrial Production Methods
While specific industrial production methods for 5-Fluorobenzo[c][1,2,5]selenadiazole are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobenzo[c][1,2,5]selenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole include palladium catalysts, halogenating agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of 5-Fluorobenzo[c][1,2,5]selenadiazole depend on the specific reaction type. For example, oxidation reactions may yield selenoxides, while substitution reactions can produce various fluorine-substituted derivatives.
Scientific Research Applications
5-Fluorobenzo[c][1,2,5]selenadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluorobenzo[c][1,2,5]selenadiazole involves its interaction with cellular targets and pathways. In cancer cells, the compound induces apoptosis by up-regulating the expression of pro-apoptotic proteins such as Bax and cleaved caspases . It also inhibits cell cycle progression by down-regulating cyclins and cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase . These molecular interactions contribute to its antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorobenzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains sulfur instead of selenium.
5-Halogen-6-nitrobenzo[c][1,2,5]selenadiazoles: These derivatives have been studied for their anticancer activity and exhibit similar mechanisms of action.
Uniqueness
5-Fluorobenzo[c][1,2,5]selenadiazole is unique due to the presence of the selenium atom, which imparts distinct electronic and chemical properties compared to its sulfur-containing analogs. The incorporation of selenium enhances the compound’s ability to participate in redox reactions and improves its biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92891-46-8 |
|---|---|
Molecular Formula |
C6H3FN2Se |
Molecular Weight |
201.07 g/mol |
IUPAC Name |
5-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChI Key |
XFMZJDZBFCMXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=N[Se]N=C2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


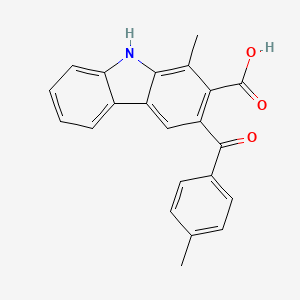
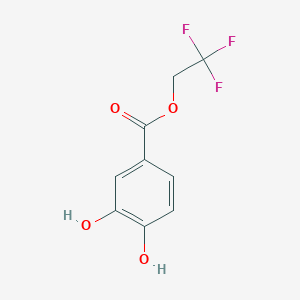
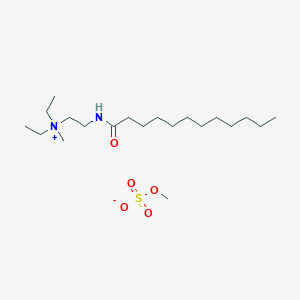
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
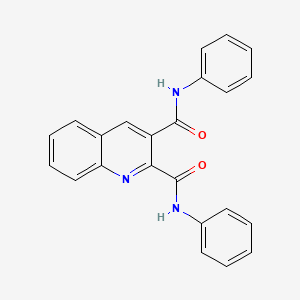
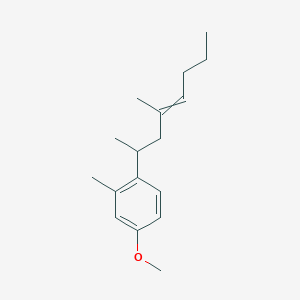
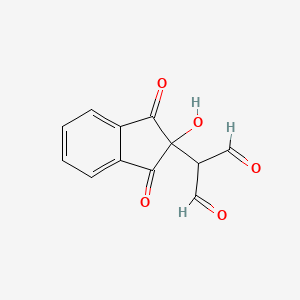

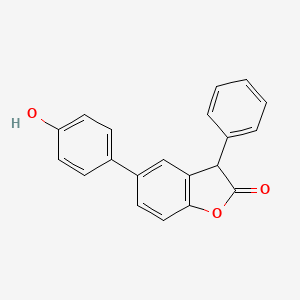
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
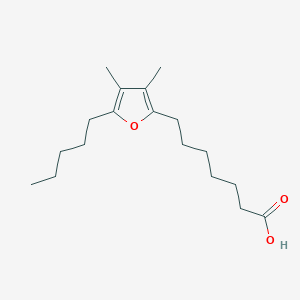
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
